molecular formula C23H17ClF3N3O3 B12627369 (3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

Cat. No.: B12627369
M. Wt: 475.8 g/mol
InChI Key: SQXMXBQFMSZHIC-RQXXJAGISA-N
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Description

The compound (3S,3’aR,8’aS,8’bS)-2’-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic molecule featuring a spiro structure. This compound is notable for its unique arrangement of atoms, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and an indole moiety. The spiro configuration imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3’aR,8’aS,8’bS)-2’-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Spirocyclization: The formation of the spiro structure is a critical step, which can be accomplished through intramolecular cyclization reactions, often catalyzed by Lewis acids.

    Final Functionalization: The chloro and other substituents are introduced in the final steps, typically through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized indole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications are of significant interest. Its unique structure may confer specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups can enhance binding affinity to certain enzymes or receptors, while the indole moiety may interact with biological macromolecules through π-π stacking or hydrogen bonding. The spiro structure provides rigidity, which can influence the compound’s overall bioactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **(3S,3’aR,8’aS,8’bS)-2’-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
  • **(3S,3’aR,8’aS,8’bS)-2’-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione

Uniqueness

The uniqueness of this compound lies in its spiro structure, which imparts significant rigidity and stability. The presence of both trifluoromethyl and chloro groups enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H17ClF3N3O3

Molecular Weight

475.8 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C23H17ClF3N3O3/c24-14-8-7-11(10-13(14)23(25,26)27)30-19(31)17-16-6-3-9-29(16)22(18(17)20(30)32)12-4-1-2-5-15(12)28-21(22)33/h1-2,4-5,7-8,10,16-18H,3,6,9H2,(H,28,33)/t16-,17+,18-,22+/m0/s1

InChI Key

SQXMXBQFMSZHIC-RQXXJAGISA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)[C@]5(N2C1)C6=CC=CC=C6NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5(N2C1)C6=CC=CC=C6NC5=O

Origin of Product

United States

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